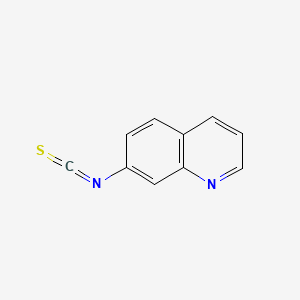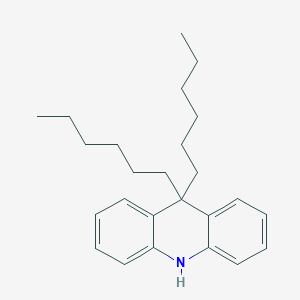
9,9-Dihexyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dihexyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocyclic compounds known for their diverse applications in various fields, including organic electronics and medicinal chemistry. The unique structure of this compound, characterized by the presence of two hexyl groups at the 9th position, imparts distinct chemical and physical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-9,10-dihydroacridine typically involves a modular one-pot synthesis approach. This method includes a selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the olefin intermediate. The reaction is catalyzed by a combination of hexafluoroisopropanol and triflimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
9,9-Dihexyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9,9-Dihexyl-9,10-dihydroacridine has several scientific research applications:
Organic Electronics: It is used as a key scaffold in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial agents, particularly against drug-resistant strains.
Photophysical Studies: Its unique structure makes it suitable for studying thermally activated delayed fluorescence (TADF), which is important for developing efficient OLEDs.
Mechanism of Action
The mechanism of action of 9,9-Dihexyl-9,10-dihydroacridine in its applications involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Known for its use in TADF studies and OLEDs.
9,9-Diphenyl-9,10-dihydroacridine: Another derivative used in organic electronics.
Uniqueness
9,9-Dihexyl-9,10-dihydroacridine stands out due to its hexyl groups, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications requiring solution processing, such as in the fabrication of OLEDs .
Properties
Molecular Formula |
C25H35N |
|---|---|
Molecular Weight |
349.6 g/mol |
IUPAC Name |
9,9-dihexyl-10H-acridine |
InChI |
InChI=1S/C25H35N/c1-3-5-7-13-19-25(20-14-8-6-4-2)21-15-9-11-17-23(21)26-24-18-12-10-16-22(24)25/h9-12,15-18,26H,3-8,13-14,19-20H2,1-2H3 |
InChI Key |
RCRRTKZGKNCLPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)

![5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one](/img/structure/B13696089.png)
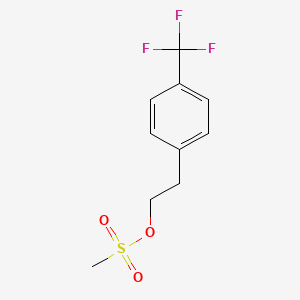
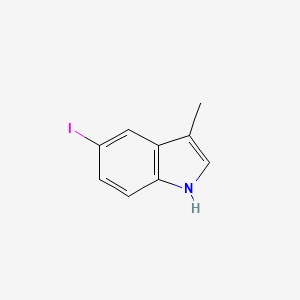
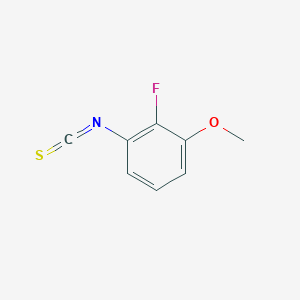
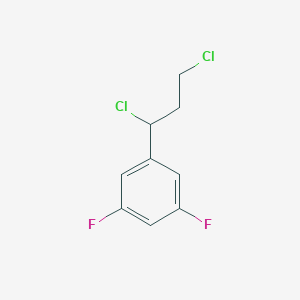
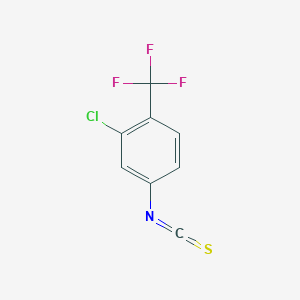
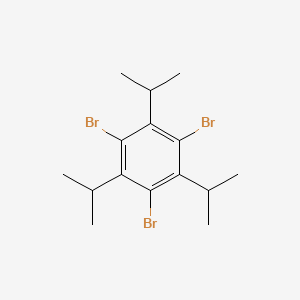
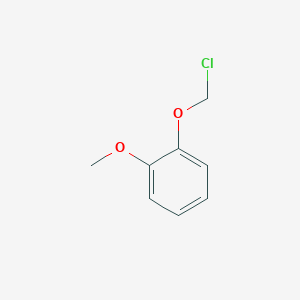
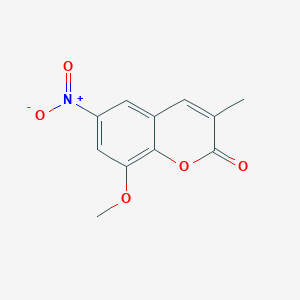
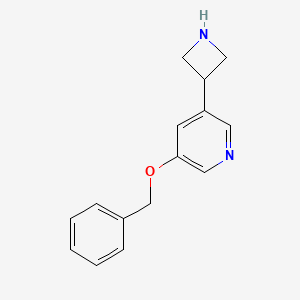
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
